2-Benzyl-4,6-dichloro-1,3,5-triazine

Catalog No.
S6632000
CAS No.
26650-79-3
M.F
C10H7Cl2N3
M. Wt
240.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzyl-4,6-dichloro-1,3,5-triazine

CAS Number

26650-79-3

Product Name

2-Benzyl-4,6-dichloro-1,3,5-triazine

IUPAC Name

2-benzyl-4,6-dichloro-1,3,5-triazine

Molecular Formula

C10H7Cl2N3

Molecular Weight

240.09 g/mol

InChI

InChI=1S/C10H7Cl2N3/c11-9-13-8(14-10(12)15-9)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

HLHINYIRBZWBEF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NC(=NC(=N2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NC(=N2)Cl)Cl

The exact mass of the compound 2-Benzyl-4,6-dichloro-1,3,5-triazine is 239.0017026 g/mol and the complexity rating of the compound is 187. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Benzyl-4,6-dichloro-1,3,5-triazine is a derivative of 1,3,5-triazine, a heterocyclic compound characterized by a six-membered ring containing three nitrogen atoms. This particular compound features two chlorine atoms at the 4 and 6 positions and a benzyl group at the 2 position. The presence of chlorine atoms enhances its reactivity, making it suitable for various chemical transformations. The benzyl group contributes to its lipophilicity, which may influence its biological activity and solubility properties.

The reactivity of 2-benzyl-4,6-dichloro-1,3,5-triazine primarily involves nucleophilic substitution reactions. The chlorine atoms can be replaced by various nucleophiles under appropriate conditions. For instance:

  • Nucleophilic Substitution: Chlorine atoms can be substituted by amines or other nucleophiles, leading to the formation of new derivatives. A common method involves using sodium carbonate as a base in solvent mixtures like dioxane and water .
  • Ullmann Reaction: This reaction allows for the synthesis of di- and trisubstituted derivatives via copper-catalyzed coupling with aryl or alkyl halides .

Research indicates that 2-benzyl-4,6-dichloro-1,3,5-triazine derivatives exhibit significant biological activities, including antimicrobial and antiviral properties. For example:

  • Antiviral Activity: Some derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms .
  • Antimicrobial Properties: Compounds derived from this triazine have demonstrated activity against various bacterial strains, suggesting potential applications in pharmaceuticals .

Several synthetic routes have been developed for producing 2-benzyl-4,6-dichloro-1,3,5-triazine:

  • Nucleophilic Substitution: Starting from 2,4,6-trichloro-1,3,5-triazine, the introduction of a benzyl group can be achieved through nucleophilic substitution reactions with benzylamine or related compounds .
  • Ullmann Coupling: Utilizing copper(I) catalysts allows for more efficient synthesis with improved yields and shorter reaction times compared to traditional methods .
  • Microwave-Assisted Synthesis: This modern approach can enhance reaction rates and product yields by applying microwave irradiation during the reaction process .

The unique structure of 2-benzyl-4,6-dichloro-1,3,5-triazine lends itself to various applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential lead compound in drug development for antiviral and antibacterial therapies.
  • Agricultural Chemicals: Its reactivity may also find applications in developing herbicides or fungicides.
  • Material Science: The compound can serve as an intermediate in synthesizing polymers or other materials with specific properties.

Interaction studies involving 2-benzyl-4,6-dichloro-1,3,5-triazine focus on its binding affinity with biological targets. Notable findings include:

  • Enzyme Inhibition: Studies have shown that certain derivatives can inhibit enzymes critical for viral replication or bacterial growth.
  • Molecular Docking Studies: These computational studies predict how well the compound binds to target proteins involved in disease processes .

Several compounds share structural similarities with 2-benzyl-4,6-dichloro-1,3,5-triazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Benzyl-4-chloro-1,3,5-triazineOne chlorine atom at position 4Less reactive than dichloro derivative
2-Bromo-4,6-dichloro-1,3,5-triazineBromine instead of benzyl groupPotentially different biological activity
2-(Phenethyl)-4,6-dichloro-1,3,5-triazinePhenethyl group instead of benzylAltered lipophilicity may affect biological interactions

These compounds highlight the versatility of triazine derivatives while emphasizing the unique reactivity and potential applications of 2-benzyl-4,6-dichloro-1,3,5-triazine due to its specific functional groups and arrangement.

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Exact Mass

239.0017026 g/mol

Monoisotopic Mass

239.0017026 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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